4-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID
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Overview
Description
4-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the ethoxycarbonyl and methoxyphenyl groups. The final steps involve the formation of the pyrrole ring and the attachment of the benzoic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials or pharmaceuticals.
Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H29N3O6S |
---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
4-[3-[(Z)-[6-ethoxycarbonyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C31H29N3O6S/c1-6-40-30(38)26-18(3)32-31-34(27(26)20-9-13-24(39-5)14-10-20)28(35)25(41-31)16-22-15-17(2)33(19(22)4)23-11-7-21(8-12-23)29(36)37/h7-16,27H,6H2,1-5H3,(H,36,37)/b25-16- |
InChI Key |
DOCCKRGDBKLDJK-XYGWBWBKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=C(N(C(=C4)C)C5=CC=C(C=C5)C(=O)O)C)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)C(=O)O)C)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)C(=O)O)C)S2)C |
Origin of Product |
United States |
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